molecular formula C11H18O3 B13680776 9-Methoxy-1-oxaspiro[5.5]undecan-4-one

9-Methoxy-1-oxaspiro[5.5]undecan-4-one

Cat. No.: B13680776
M. Wt: 198.26 g/mol
InChI Key: GSAHDHQUGCDQJJ-UHFFFAOYSA-N
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Description

9-Methoxy-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom. This compound is part of a broader class of spirocyclic compounds, which are known for their flexibility and limited degrees of freedom, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid (MeSO₃H) as reagents .

Industrial Production Methods

Industrial production methods for spirocyclic compounds like this compound often involve multi-step synthesis processes. These processes may include olefin metathesis reactions using catalysts such as Grubbs’ catalyst. these methods can be complex and expensive to reproduce .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-1-oxaspiro[5.5]undecan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

9-Methoxy-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial and antituberculosis properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methoxy-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride
  • 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride
  • 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives

Uniqueness

9-Methoxy-1-oxaspiro[5.5]undecan-4-one is unique due to its specific methoxy group at the 9-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar spirocyclic compounds and contributes to its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

9-methoxy-1-oxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C11H18O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h10H,2-8H2,1H3

InChI Key

GSAHDHQUGCDQJJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CC(=O)CCO2

Origin of Product

United States

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